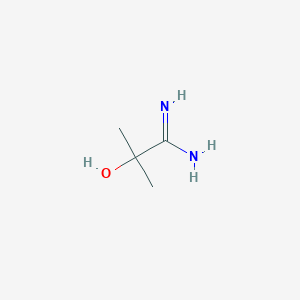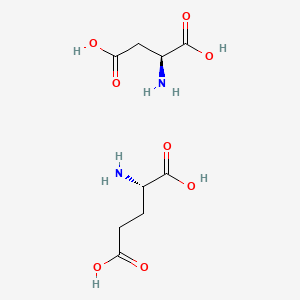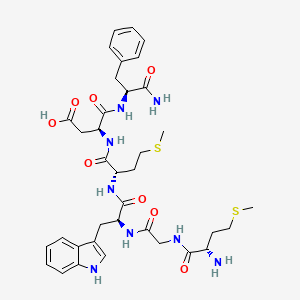
2-(4-Isopropylpiperazin-1-yl)ethanamine
Descripción general
Descripción
2-(4-Isopropylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C9H21N3. It is characterized by the presence of a piperazine ring substituted with an isopropyl group and an ethanamine chain. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize 2-(4-Isopropylpiperazin-1-yl)ethanamine involves the reductive amination of 4-isopropylpiperazine with an appropriate aldehyde or ketone, followed by reduction. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
N-Alkylation: : Another synthetic route involves the N-alkylation of 4-isopropylpiperazine with 2-chloroethanamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the above methods, optimized for yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 2-(4-Isopropylpiperazin-1-yl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the ethanamine chain or the piperazine ring. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products
N-Oxides: Formed from oxidation reactions.
Reduced Amines: Formed from reduction reactions.
Alkylated Derivatives: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(4-Isopropylpiperazin-1-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities. It can serve as a ligand in the development of receptor agonists or antagonists, particularly in the field of neurochemistry.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various biological targets, including enzymes and receptors involved in neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)ethanamine and its derivatives often involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethanamine: Similar structure but with a methyl group instead of an isopropyl group.
2-(4-Ethylpiperazin-1-yl)ethanamine: Contains an ethyl group instead of an isopropyl group.
2-(4-Phenylpiperazin-1-yl)ethanamine: Features a phenyl group, adding aromaticity to the structure.
Uniqueness
2-(4-Isopropylpiperazin-1-yl)ethanamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGDWIXUUOVPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406304 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-53-6 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)









![ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-methylpropyl)amino]propanoate](/img/structure/B1622664.png)


